![molecular formula C14H20N4S B1271832 5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 669748-44-1](/img/structure/B1271832.png)
5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
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Description
Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an intermediate in the synthesis of various organic molecules. Its structural features, particularly the triazole ring, make it a versatile precursor in constructing complex organic compounds for pharmaceuticals and agrochemicals .
Photovoltaic Materials
Due to its conjugated system and potential electron-donating properties, this compound may be used in the development of photovoltaic materials. It could play a role in creating more efficient solar cells by improving charge transport .
Optoelectronic Devices
The electron-rich nature of the diethylamino group paired with the triazole core suggests utility in optoelectronic devices. This compound could be used in the fabrication of organic light-emitting diodes (OLEDs) or as a component in organic semiconductors .
Sensing and Detection
The compound’s ability to interact with various ions and molecules could be harnessed in the development of sensors. It might be particularly useful in detecting environmental pollutants or in medical diagnostics as a biosensor component .
Catalysis
In catalysis, this compound could act as a ligand for metal catalysts or as an organocatalyst due to its potential to donate electrons and stabilize transition states in chemical reactions .
Drug Discovery
The structural motif of this compound is found in many biologically active molecules. It could be used as a building block in drug discovery, particularly in the design of novel therapeutic agents targeting various diseases .
Nanotechnology
Given its potential electronic properties, this compound could be utilized in the creation of nanostructured materials. These materials might be applied in a range of technologies, from electronics to drug delivery systems .
Dye and Pigment Industry
The compound’s aromatic system and the presence of the diethylamino group suggest its use in the synthesis of dyes and pigments. It could contribute to the development of new colorants with specific properties for industrial applications .
properties
IUPAC Name |
3-[4-(diethylamino)phenyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4S/c1-4-17(5-2)12-9-7-11(8-10-12)13-15-16-14(19)18(13)6-3/h7-10H,4-6H2,1-3H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTVQOOSFNMLMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=C(C=C2)N(CC)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368752 |
Source
|
Record name | 5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
669748-44-1 |
Source
|
Record name | 5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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